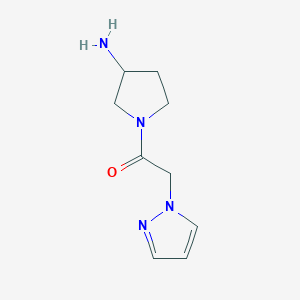

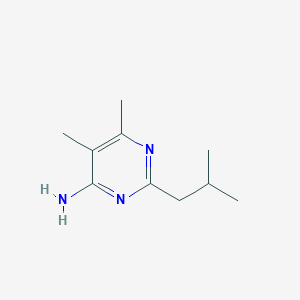

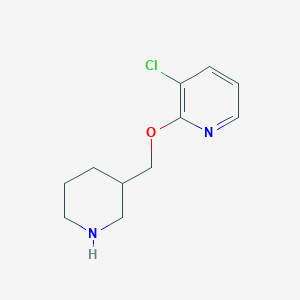

![molecular formula C13H21N3O B1491658 1-Ethyl-3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol CAS No. 2098051-27-3](/img/structure/B1491658.png)

1-Ethyl-3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol

Übersicht

Beschreibung

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidinderivate, wie z. B. “1-Ethyl-3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol”, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Arzneimitteln enthalten . Diese Verbindungen werden aufgrund ihrer breiten Palette biologischer Aktivitäten zur Synthese verschiedener Medikamente eingesetzt .

Antikrebsanwendungen

Piperidinderivate werden als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse in Bezug auf die Antiproliferation und antimetastatischen Wirkungen bei verschiedenen Krebsarten gezeigt .

Antivirale Anwendungen

Piperidin-basierte Verbindungen werden auch als antivirale Mittel eingesetzt . Ihre einzigartige Struktur ermöglicht es ihnen, den Replikationsprozess bestimmter Viren zu stören .

Antimalaria-Anwendungen

Es wurde festgestellt, dass diese Verbindungen bei der Behandlung von Malaria wirksam sind . Sie können das Wachstum von Plasmodium-Parasiten hemmen, die für die Entstehung von Malaria verantwortlich sind .

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate werden als antimikrobielle und antimykotische Mittel eingesetzt . Sie können das Wachstum verschiedener Bakterien- und Pilzarten hemmen .

Antihypertensive Anwendungen

Diese Verbindungen werden zur Behandlung von Bluthochdruck eingesetzt . Sie können dazu beitragen, Blutgefäße zu entspannen und zu erweitern, wodurch der Blutdruck gesenkt wird .

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate werden als analgetische und entzündungshemmende Mittel eingesetzt . Sie können dazu beitragen, Schmerzen und Entzündungen im Körper zu reduzieren .

Anti-Alzheimer und Antipsychotische Anwendungen

Diese Verbindungen werden zur Behandlung der Alzheimer-Krankheit und anderer psychotischer Störungen eingesetzt . Sie können dazu beitragen, die kognitiven Funktionen zu verbessern und psychotische Symptome zu reduzieren .

Wirkmechanismus

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that the use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .

Pharmacokinetics

It’s known that the compound is a powder at room temperature .

Result of Action

Piperidine derivatives are known to have a broad range of pharmacological activities .

Biochemische Analyse

Biochemical Properties

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole binds to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling .

Cellular Effects

The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This modulation can influence mood, cognition, and behavior. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exhibiting immunomodulatory effects . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can prevent the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways . These interactions can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been studied over various time points. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of certain metabolic enzymes, leading to a decrease in its efficacy over time . Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of metabolic enzymes and receptors .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects without significant adverse effects . At higher doses, it can cause toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It is distributed to various tissues, with higher concentrations observed in the liver, kidneys, and brain. The localization and accumulation of the compound can influence its pharmacokinetics and pharmacodynamics.

Eigenschaften

IUPAC Name |

1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKJOMNELPDCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(COCC2)C(=N1)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

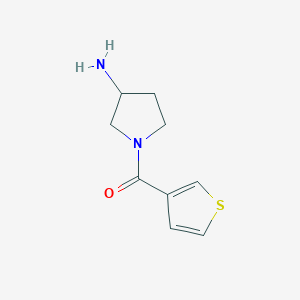

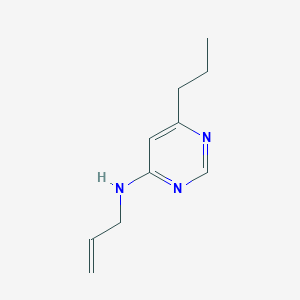

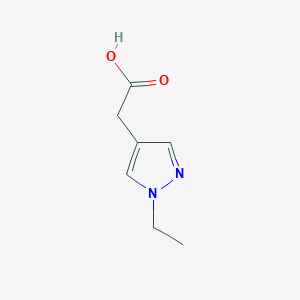

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)

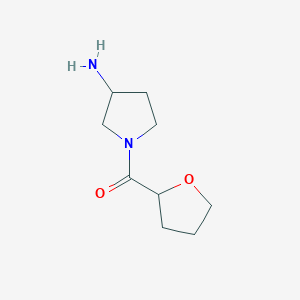

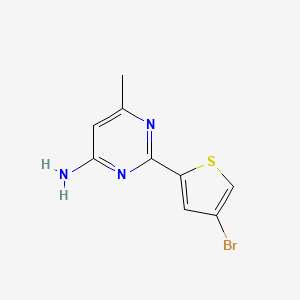

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)

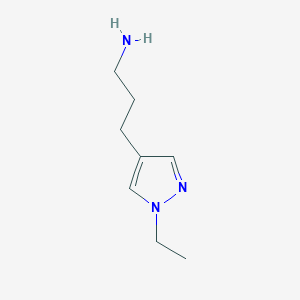

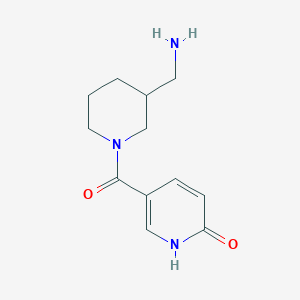

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)